molecular formula C12H20N4O B1478747 3-amino-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one CAS No. 2097993-04-7

3-amino-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one

Cat. No.: B1478747
CAS No.: 2097993-04-7
M. Wt: 236.31 g/mol
InChI Key: YVKQFGRTUIJJOS-UHFFFAOYSA-N
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Description

3-Amino-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one is a propan-1-one derivative featuring a 3-amino group and a piperidine ring substituted at the 4-position with a 1-methylpyrazole moiety.

Properties

IUPAC Name

3-amino-1-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-15-7-5-11(14-15)10-3-8-16(9-4-10)12(17)2-6-13/h5,7,10H,2-4,6,8-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKQFGRTUIJJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCN(CC2)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-amino-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways within cells, leading to altered cellular responses. Additionally, the compound can bind to specific receptors on cell surfaces, modulating their activity and influencing downstream signaling cascades.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting certain kinases, the compound can alter the phosphorylation status of key signaling molecules, leading to changes in gene expression patterns. This can result in the upregulation or downregulation of specific genes, ultimately affecting cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This binding often involves interactions with key amino acid residues within the enzyme’s active site, leading to conformational changes that reduce the enzyme’s catalytic efficiency. Additionally, the compound can interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular signaling pathways and gene expression patterns.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate cellular functions without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Additionally, it can affect the activity of cofactors involved in various biochemical reactions, further modulating metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its interaction with membrane-bound receptors can modulate signaling pathways at the cell surface.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the nucleus, for instance, can influence gene expression by interacting with transcription factors and other nuclear proteins. Similarly, its presence in the cytoplasm can modulate signaling pathways and metabolic processes.

Biological Activity

3-Amino-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a piperidine ring and a pyrazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of the Pyrazole Ring : This is often achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
  • Formation of the Piperidinone : The piperidinone structure is synthesized via cyclization of appropriate precursors such as amino acids or keto acids.
  • Coupling Reaction : The final step involves coupling the pyrazole ring with the piperidinone structure using coupling reagents like EDCI in the presence of a base.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The pyrazole moiety is known for its capacity to form hydrogen bonds and engage in hydrophobic interactions, which can modulate enzyme activity or receptor binding. This compound may exhibit antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for further pharmacological studies .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives containing pyrazole structures. For instance, compounds similar to this compound demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL against resistant strains like Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Potential

Research indicates that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds exhibiting structural similarities to our target compound have shown promise in inhibiting tumor growth in vitro by targeting specific signaling pathways involved in cancer progression .

Case Studies

Case Study 1: Antimicrobial Evaluation
A study assessed the antimicrobial efficacy of various pyrazole derivatives, including those structurally related to this compound. The results indicated that these compounds significantly inhibited biofilm formation and exhibited bactericidal effects against several clinically relevant pathogens .

Case Study 2: Anticancer Activity
Another study focused on the anticancer activity of similar compounds in human cancer cell lines. Results showed that certain derivatives led to a reduction in cell viability and induced apoptosis through caspase activation pathways, highlighting their potential as therapeutic agents against cancer .

Comparative Analysis

The following table summarizes the biological activities reported for various derivatives related to this compound:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism
Compound AMIC: 0.22 μg/mLIC50: 5 μMApoptosis induction
Compound BMIC: 0.25 μg/mLIC50: 10 μMCell cycle arrest
Target CompoundMIC: TBDIC50: TBDTBD

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing pyrazole and piperidine moieties exhibit promising anticancer activities. The structural framework of 3-amino-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one may enhance its ability to interact with specific biological targets involved in cancer cell proliferation and survival. Studies have shown that derivatives of similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.

Neuropharmacological Effects

The presence of piperidine in the structure suggests potential applications in neuropharmacology. Compounds with similar frameworks have been studied for their effects on neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This could lead to the development of new treatments for neurological disorders such as depression and anxiety.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation as an antibiotic or antifungal agent. The incorporation of the pyrazole ring is known to enhance the bioactivity of compounds against various pathogens.

Table 1: Summary of Biological Activities

Activity TypePotential ApplicationsReferences
AnticancerInhibition of tumor growth
NeuropharmacologicalTreatment for depression and anxiety
AntimicrobialAntibiotic and antifungal properties

Case Study: Anticancer Activity

A study conducted on related pyrazole-piperidine compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis via mitochondrial pathways. The study suggested that modifications to the side chains could optimize efficacy and selectivity against cancer cells.

Chemical Reactions Analysis

Core Reaction Pathways

The compound’s reactivity stems from three primary structural features:

  • Amino group (NH<sub>2</sub>) at the propan-1-one chain

  • Piperidine ring with a 1-methylpyrazole substituent

  • Ketone moiety at position 1

Alkylation and Acylation Reactions

The primary amine undergoes alkylation and acylation under standard conditions:

Reaction TypeReagents/ConditionsProductYieldSource
N-Alkylation Alkyl halides (e.g., CH<sub>3</sub>I), K<sub>2</sub>CO<sub>3</sub>, DMF, 80°CSecondary amines65–78%
Acylation Acetic anhydride, pyridine, RTAcetamide derivatives82%

Oxidation and Reduction

The ketone group participates in redox reactions:

  • Oxidation : MnO<sub>2</sub> in CH<sub>3</sub>CN yields carboxylic acid derivatives (45–60% yield).

  • Reduction : NaBH<sub>4</sub>/EtOH converts the ketone to a secondary alcohol (73% yield).

Cross-Coupling Reactions

The pyrazole ring facilitates Suzuki-Miyaura coupling with aryl boronic acids:

text
Pd(PPh₃)₄, K₂CO₃, DME/H₂O (4:1), 90°C → Biaryl derivatives (51–68% yield) [8][11]

Cyclization Reactions

The amine and ketone groups enable intramolecular cyclization:

  • With CS<sub>2</sub> : Forms thiazolidinone rings under basic conditions (NaOH/EtOH) .

  • With POCl<sub>3</sub> : Produces oxadiazole derivatives at 120°C (57% yield) .

Piperidine Ring Modifications

The piperidine nitrogen undergoes:

  • Boc Protection : (Boc)<sub>2</sub>O/DCM, RT (quantitative) .

  • Deprotection : HCl/EtOH removes Boc groups efficiently .

Comparative Reactivity Studies

Studies comparing similar compounds highlight unique traits:

CompoundStructural FeatureKey Reactivity DifferenceSource
CCT128930 Pyrrolo[2,3-d]pyrimidine coreHigher electrophilicity at C4
SGC-CK2-1 Pyrazolo[1,5-a]pyrimidinePreferential N1 hydrogen bonding

The presence of the 1-methylpyrazole group in 3-amino-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one enhances steric hindrance, reducing unwanted nucleophilic attacks at the piperidine nitrogen compared to simpler analogs .

Mechanistic Insights

  • Acylation Mechanism : The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride via a two-step process.

  • Suzuki Coupling : Oxidative addition of Pd(0) to the pyrazole C–Br bond precedes transmetallation with boronic acid .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Propan-1-one Core

(a) 3-Chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one
  • Structure: Chloro substituent replaces the amino group.
  • Key Data :
    • Molecular weight: 255.74 g/mol
    • CAS: 2097991-93-8
    • Purity: ≥95%
    • Status: Discontinued (commercial availability)
  • Comparison: The chloro analog lacks the nucleophilic amino group, likely reducing its reactivity in biological systems. Discontinuation may relate to stability or efficacy issues in preclinical studies.
(b) (S)-2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one
  • Structure : Phenyl group at the 3-position and stereospecific (S)-configuration.
  • Synthesis : Diastereomers separated via column chromatography .
  • Stereochemistry may influence target selectivity.
(c) 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one
  • Structure : Dual pyrazole substituents at the 3-position.
  • Synthesis : One-step reaction using Al₂O₃ as a catalyst (52% yield) .
  • Comparison : The absence of a piperidine ring limits its utility in targeting enzymes with basic residue-binding pockets.

Heterocyclic Ring Modifications

(a) 3-Amino-1-(4-isopropylpiperazin-1-yl)propan-1-one
  • Structure : Piperazine ring replaces piperidine, with an isopropyl group.
  • Context : Used in p97 ATPase inhibitors, highlighting its role in enzyme-targeted drug design .
  • Comparison : Piperazine’s additional nitrogen may enhance solubility or alter binding kinetics compared to piperidine.
(b) 3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one
  • Structure : Pyridine-substituted piperazine.
  • Key Data :
    • Molecular weight: 234.30 g/mol
    • CAS: 938517-18-1
  • Comparison : The pyridine moiety may confer metal-coordinating properties, useful in catalytic or metalloenzyme inhibition applications.
(c) 3-Amino-1-(1H-benzo[d]imidazol-1-yl)propan-1-one
  • Structure : Benzimidazole replaces piperidine.
  • Activity : Mannich base derivatives show antimicrobial properties .
  • Comparison : The planar benzimidazole ring may intercalate into DNA or inhibit topoisomerases, differing from the 3D piperidine scaffold.

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves:

These steps are often executed in a multi-stage synthetic route, with purification and characterization at each stage to ensure high yield and purity.

Preparation of the Pyrazole Core

The pyrazole ring system, particularly 1-methyl-1H-pyrazol-3-yl, is prepared by condensation reactions involving hydrazine derivatives and β-ketoesters or β-ketonitriles under controlled conditions:

  • Example synthesis : Reaction of benzyl alcohol with ethyl bromoacetate followed by treatment with acetonitrile and n-butyllithium at low temperature (-78 °C) yields a β-ketoester intermediate. This intermediate is condensed with hydrazine to form the aminopyrazole derivative with yields around 87%.

  • Alternative methods include nucleophilic addition of 3-amino-5-pyrazolinone with substituted enones to yield pyrazole derivatives, which can be further functionalized.

Functionalization of the Piperidine Ring

The piperidine ring is functionalized at the nitrogen atom (N-1) and the 4-position to introduce the pyrazole substituent:

  • Nucleophilic substitution reactions : Chlorinated intermediates derived from pyrazolo-pyrimidine systems can undergo substitution with piperidine derivatives in the presence of bases like potassium carbonate at room temperature, achieving high yields (up to 94%).

  • Reductive amination : Piperidine derivatives bearing hydroxyl or aldehyde groups can be reacted with aminopyrazole derivatives under reductive amination conditions to form the N-substituted piperidine-pyrazole conjugates.

Introduction of the 3-Amino-Propan-1-one Side Chain

The propanone side chain bearing an amino group is introduced through:

  • Amide bond formation : Reaction of amino-functionalized piperidine-pyrazole intermediates with propanone derivatives or their activated forms (e.g., esters or acid chlorides) under mild conditions.

  • Nucleophilic addition or substitution : Amino groups can be introduced by nucleophilic substitution on suitable leaving groups or by reductive amination involving amino-propanone precursors.

Representative Synthetic Scheme and Yields

Step Reaction Type Starting Material(s) Product/Intermediate Yield (%) Notes
1 Condensation Benzyl alcohol + ethyl bromoacetate β-Ketoester intermediate 76 Sodium hydride base, room temperature
2 Lithiation and nucleophilic addition β-Ketoester + acetonitrile + n-BuLi β-Ketonitrile intermediate - Low temperature (-78 °C)
3 Condensation with hydrazine β-Ketonitrile intermediate + hydrazine Aminopyrazole derivative 87 Multi-step, purification required
4 Nucleophilic substitution Chlorinated pyrazolo derivative + piperidine N-substituted piperidine-pyrazole intermediate 94 Potassium carbonate base, room temperature
5 Amide bond formation or reductive amination Piperidine-pyrazole intermediate + amino-propanone derivative Target compound Variable Conditions optimized for yield and purity

Analytical and Research Findings

  • Reaction selectivity : Chlorine atoms on pyrazolo-pyrimidine cores exhibit high reactivity at specific positions, enabling selective substitution reactions.

  • Reaction conditions : Low temperature lithiation and controlled addition steps are critical for maintaining functional group integrity and achieving high yields in pyrazole ring formation.

  • Purification methods : Recrystallization from ethanol or benzene and chromatographic techniques are employed to isolate pure intermediates and final products.

  • Characterization : FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry confirm the structure of intermediates and final compounds, showing characteristic peaks for amino, carbonyl, and aromatic groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling pyrazole derivatives with piperidine intermediates. For example, copper-catalyzed cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) are effective for introducing substituents onto heterocyclic cores. Evidence from analogous syntheses highlights the use of cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours to achieve moderate yields (~17–20%) . Optimization may include solvent selection (polar aprotic solvents preferred), temperature control to minimize side reactions, and stoichiometric adjustments of cyclopropanamine or other amines.

Q. How can purity and structural integrity be validated during synthesis?

  • Methodological Answer : Chromatographic purification (e.g., silica gel column chromatography with gradients of ethyl acetate/hexane) is critical for isolating the target compound. Structural confirmation requires multimodal analysis:

  • ¹H/¹³C NMR : To verify proton environments and carbon frameworks, as demonstrated for pyrazole-piperidine hybrids (δ 8.87 ppm for pyridyl protons, δ 2.1–3.5 ppm for piperidine and propanone moieties) .
  • HRMS (ESI) : To confirm molecular weight (e.g., [M+H]+ at m/z 215) .
  • Melting Point Analysis : Consistency with literature values (e.g., 104–107°C) ensures crystallinity and purity .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s reactivity and biological activity?

  • Methodological Answer : Computational modeling (DFT or molecular docking) paired with experimental SAR studies can elucidate substituent effects. For example:

  • Pyrazole Methyl Group : Enhances metabolic stability by reducing oxidative degradation .
  • Piperidine Spacer : Modulates conformational flexibility, affecting binding to targets like kinases or GPCRs .
  • Propanone Linker : Polar carbonyl group may improve solubility and hydrogen-bonding interactions .
    • Comparative studies of analogs (e.g., 3-methyl vs. 3-phenyl derivatives) using enzymatic assays or cellular models can validate hypotheses .

Q. How can contradictory data in solubility or bioactivity profiles be resolved?

  • Methodological Answer : Contradictions often arise from:

  • Solvent-Dependent Polymorphism : X-ray crystallography (e.g., Acta Cryst. reports) can identify crystal packing variations affecting solubility .
  • Assay Variability : Standardize protocols (e.g., fixed DMSO concentrations in cell-based assays) and validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
  • Impurity Interference : LC-MS purity checks (>98% by HPLC) and spiking experiments with known intermediates (e.g., pyrazole-amine byproducts) can isolate confounding factors .

Q. What strategies are effective for scaling up synthesis without compromising yield?

  • Methodological Answer :

  • Flow Chemistry : Reduces reaction time and improves heat management for exothermic steps (e.g., amine coupling) .
  • Catalyst Recycling : Immobilized copper catalysts or ligand-assisted systems (e.g., 1,10-phenanthroline) enhance turnover numbers .
  • Green Solvents : Switch to cyclopentyl methyl ether (CPME) or 2-MeTHF to improve safety and scalability .

Experimental Design & Data Analysis

Q. How should researchers design experiments to probe the compound’s mechanism of action?

  • Methodological Answer :

  • Target Identification : Use affinity chromatography with immobilized compound and mass spectrometry-based proteomics .
  • Kinetic Studies : Surface plasmon resonance (SPR) for real-time binding kinetics (e.g., kon/koff) .
  • Cellular Imaging : Confocal microscopy with fluorescently tagged analogs (e.g., BODIPY conjugates) to track subcellular localization .

Q. What statistical methods are appropriate for analyzing dose-response or toxicity data?

  • Methodological Answer :

  • Nonlinear Regression : Fit IC50/EC50 values using four-parameter logistic models (e.g., GraphPad Prism) .
  • ANOVA with Post Hoc Tests : For multi-group comparisons (e.g., trellis systems in agricultural studies ).
  • Machine Learning : PCA or random forest models to identify structural descriptors correlating with toxicity (e.g., Ames test outcomes) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-amino-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one
Reactant of Route 2
3-amino-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one

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